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Biphenyldiazonium tetrafluoroborate

Surface functionalization Electrografting Monolayer quality control

Biphenyldiazonium tetrafluoroborate (CAS 46105-55-1) is the definitive choice for researchers requiring a reproducible, true monolayer in electrografting and surface modification. Unlike NAB or NBP diazonium salts which form uncontrolled multilayers, its more negative reduction potential intrinsically limits growth to a ~1.5 nm monolayer under standard conditions. The tetrafluoroborate counterion provides superior thermal stability over halide or tosylate alternatives, ensuring consistent performance in molecular electronics, biosensor fabrication, and sequential grafting protocols. Choose precision; avoid multilayer artifacts.

Molecular Formula C12H9BF4N2
Molecular Weight 268.02 g/mol
Cat. No. B13665362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyldiazonium tetrafluoroborate
Molecular FormulaC12H9BF4N2
Molecular Weight268.02 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC=CC=C2[N+]#N
InChIInChI=1S/C12H9N2.BF4/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1(3,4)5/h1-9H;/q+1;-1
InChIKeyHYRSRDNSYYKNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyldiazonium Tetrafluoroborate: Aryl Radical Precursor for Controlled Surface Grafting and Organic Synthesis


Biphenyldiazonium tetrafluoroborate (CAS 46105-55-1) is a biphenyl-substituted arenediazonium salt belonging to the broadly utilized class of aryl diazonium tetrafluoroborates. It serves as a stable, isolable precursor for the generation of biphenyl radicals via thermal, photochemical, or electrochemical activation [1]. The biphenyl scaffold confers distinct electrochemical and steric properties compared to mono-phenyl analogs, directly influencing monolayer formation behavior, grafting density, and film thickness control in surface modification applications [2]. The tetrafluoroborate counterion is a deliberate design feature providing superior thermal stability relative to halide, hexafluorophosphate, or tosylate alternatives [3].

Why Biphenyldiazonium Tetrafluoroborate Cannot Be Casually Substituted by Simpler Aryldiazonium Salts


The assumption that any aryldiazonium tetrafluoroborate salt can be interchanged for surface grafting or synthetic applications is contradicted by systematic experimental evidence. The biphenyl scaffold exhibits a more negative electrochemical reduction potential than nitroazobenzene (NAB), nitrobiphenyl (NBP), or terphenyl (TP) diazonium analogs, directly affecting the driving force for radical generation and the propensity for uncontrolled multilayer growth [1]. Under identical single-scan electrografting conditions (1 mM, −0.6 V vs Ag⁺/Ag), biphenyldiazonium tetrafluoroborate yields a true monolayer with AFM-measured thickness close to the theoretically predicted value, whereas NAB-diazonium produces a film already exceeding monolayer dimensions and grows to 6.357 nm after ten scans [1]. Furthermore, the tetrafluoroborate counterion imparts stability characteristics that differ materially from chloride, tosylate, or hexafluorophosphate salts; tetrafluoroborate salts are documented to be more stable than their hexafluorophosphate counterparts [2]. Substituting a simpler phenyldiazonium salt for a biphenyldiazonium salt therefore means accepting a different reduction potential, different film growth mechanism, different monolayer thickness, and potentially different thermal stability—any of which can compromise reproducibility in surface functionalization protocols.

Quantitative Differentiation Evidence for Biphenyldiazonium Tetrafluoroborate Versus In-Class Analogs


Monolayer Thickness Control: Biphenyldiazonium Yields True Monolayers Whereas Nitroazobenzene Diazonium Forms Extensive Multilayers Under Identical Conditions

Under single-scan electrografting conditions on pyrolyzed photoresist film (PPF) electrodes (1 mM diazonium salt in acetonitrile, 0.1 M NBu₄BF₄, scan from +0.4 V to −0.6 V vs Ag⁺/Ag at 200 mV/s), biphenyldiazonium tetrafluoroborate (BP) produces a film with AFM-measured thickness close to the theoretically calculated monolayer value, while nitroazobenzene diazonium tetrafluoroborate (NAB) already exceeds monolayer dimensions in a single scan and grows to 6.357 nm after ten scans [1]. For biphenyldiazonium with a single scan to −0.6 V, the AFM mean thickness was 1.507 nm, compared to a DFT-calculated monolayer thickness of approximately 1.43 nm [1]. The reduction potential order determined for the parent molecules is NAB > NBP > TP > BP, with biphenyldiazonium being the most difficult to reduce, which correlates with its superior resistance to uncontrolled multilayer propagation [1].

Surface functionalization Electrografting Monolayer quality control AFM metrology

Spontaneous Chemical Grafting of Biphenyl Self-Assembled Monolayers on Diamond Substrates Achieves Dense, Covalently Bonded Monolayers Without Applied Potential

The 4′-nitro-substituted derivative, 4′-nitro-1,1-biphenyl-4-diazonium tetrafluoroborate (NBD), spontaneously forms dense, homogeneous self-assembled monolayers (SAMs) on ultrananocrystalline diamond (UNCD) thin films by simple immersion in saturated acetonitrile solution—without applied electrochemical potential [1]. This is in contrast to the common approach for diamond modification, which typically requires electrografting [1]. AFM, XPS, CV, and NEXAFS characterization confirmed direct covalent C–C bonding between the biphenyl moiety and the diamond substrate, with stable monolayer packing [1]. The terminal nitro group can be electrochemically or X-ray-converted to an amine, enabling in situ chemical lithography patterns and subsequent functionalization for sensing and molecular electronics [1].

Diamond surface chemistry Self-assembled monolayers Chemical grafting XPS characterization

Tetrafluoroborate Counterion Confers Superior Stability Over Hexafluorophosphate in Diazonium Salt Formulations

A systematic investigation of diazonium salt stability in lithographic coating solutions and printing plates found that the counterion identity exerts a significant influence on thermal stability [1]. Tetrafluoroborate (BF₄⁻) salts were found to be more stable than hexafluorophosphate (PF₆⁻) salts under the tested conditions [1]. This counterion-dependent stability is critical because aryl diazonium salts decompose via free-radical pathways accelerated by electron-donating solvents; the non-nucleophilic, weakly coordinating BF₄⁻ anion minimizes premature decomposition while preserving reactivity upon intended activation [1]. A broader thermal analysis study of 58 common arenediazonium tetrafluoroborate salts confirmed that most tetrafluoroborate salts are fairly stable to handle at room temperature both in solution and when dry, although heteroatom-containing analogs may be problematic [2].

Diazonium salt stability Counterion engineering Lithographic materials Thermal decomposition

Electrochemical Reduction Potential Hierarchy Enables Selective Grafting Strategies: Biphenyldiazonium Is the Most Difficult to Reduce Among Common Aryldiazonium Salts

The electrochemical reduction potentials of aryldiazonium salts measured on carbon electrodes follow the order: nitroazobenzene diazonium (NAB) > nitrobiphenyl diazonium (NBP) > terphenyl diazonium (TP) > biphenyl diazonium (BP), with BP being the most difficult to reduce [1]. This hierarchy correlates directly with the tendency toward multilayer formation: more easily reduced diazonium salts (NAB, NBP) undergo conductance switching of the initial monolayer, facilitating further electron transfer and radical generation that drives uncontrolled multilayer growth [1]. The more negative reduction potential of biphenyldiazonium means that under identical electrografting conditions, less radical is generated per unit time, and the initial monolayer is less prone to become conductive and support further diazonium reduction—providing an intrinsic self-limiting mechanism for monolayer formation [1].

Electrochemical grafting Reduction potential Selective functionalization Aryl radical

Biphenyl Scaffold Molecular Orientation: Intermediate Tilt Angle in Monolayers Enables Tunable Interfacial Properties

Polarized ATR-FT-IR and Raman spectroscopy studies of diazonium-grafted monolayers on pyrolyzed photoresist film (PPF) revealed that the average molecular tilt angle with respect to the surface normal varies systematically with the aryl scaffold [1]. Nitroazobenzene (NAB) exhibits the most upright orientation (31.0 ± 4.5°), while fluorene (FL) shows the largest tilt (44.2 ± 5.4°). Biphenyl (BP), nitrobiphenyl (NBP), and azobenzene (AB) exhibit intermediate tilt angles [1]. This intermediate orientation of the biphenyl scaffold—neither fully upright nor highly tilted—provides a tunable parameter for controlling interfacial electron transfer rates, wettability, and accessibility of terminal functional groups in sensor and molecular electronics applications [1].

Molecular orientation ATR-FT-IR spectroscopy Monolayer structure Tilt angle

Arylation of Ferrocene with Substituted Biphenyldiazonium Tetrafluoroborates Enables Modular Synthesis of Ferrocenyl-Biphenyl Conjugates with Tunable Electronic Properties

Substituted biphenyldiazonium tetrafluoroborates (4-bromo-, 4-nitro-, and 4-cyano-) have been employed for the direct arylation of ferrocene, yielding the corresponding 4-substituted-4′-ferrocenylbiphenyl products [1]. The 4-nitro and 4-cyano derivatives were characterized by single-crystal X-ray diffraction, revealing π–π stacking interactions in the solid state that are relevant to crystal engineering and materials design [1]. This demonstrates the utility of the biphenyldiazonium tetrafluoroborate platform for introducing electronically diverse para-substituents while retaining the biphenyl core, enabling modular tuning of electronic and steric properties in organometallic architectures [1].

Ferrocene arylation Organometallic synthesis X-ray crystallography Biphenyl functionalization

High-Value Application Scenarios Where Biphenyldiazonium Tetrafluoroborate Outperforms Generic Aryldiazonium Alternatives


Fabrication of Well-Defined Monolayer-Based Molecular Electronic Junctions on Carbon Electrodes

When constructing carbon-based molecular electronic junctions requiring precisely one monolayer of organic molecules between two conducting contacts, biphenyldiazonium tetrafluoroborate is preferred over nitroazobenzene (NAB) or nitrobiphenyl (NBP) diazonium salts because it forms a true monolayer under standard single-scan electrografting conditions (−0.6 V vs Ag⁺/Ag, 1 mM, 200 mV/s) with an AFM-measured thickness (~1.5 nm) close to the DFT-calculated value (~1.43 nm), whereas NAB already exceeds 2.6 nm in a single scan and NBP reaches 2.1 nm [1]. The significantly higher reduction potential of biphenyldiazonium (most negative among common aryl diazonium salts) provides an intrinsic self-limiting mechanism that reduces the risk of conductance switching and uncontrolled multilayer propagation that plagues NAB- and NBP-based junctions [1].

Spontaneous, Electrode-Free Functionalization of Diamond and Diamond-Like Carbon Surfaces for Biosensing Platforms

For ultrananocrystalline diamond (UNCD) or diamond-like carbon surfaces used in biosensing, the 4′-nitrobiphenyl diazonium tetrafluoroborate derivative enables spontaneous chemical grafting of dense, covalently bonded self-assembled monolayers simply by immersion in a saturated acetonitrile solution of the diazonium salt—eliminating the need for electrochemical equipment and potential-controlled protocols [2]. The resulting nitrobiphenyl monolayer can be converted to an aminobiphenyl surface via electrochemical reduction or X-ray irradiation, enabling in situ chemical lithography and subsequent conjugation of biomolecular probes (antibodies, DNA, aptamers) for selective analyte detection [2].

Stepwise Multi-Component Surface Patterning Exploiting Reduction Potential Selectivity

In applications requiring sequential grafting of two or more distinct aryl groups onto the same substrate (e.g., multi-functional sensor arrays or gradient surfaces), the wide separation in reduction potentials between biphenyldiazonium (most difficult to reduce) and NAB or NBP diazonium salts can be exploited for electrochemical selectivity [1]. A first grafting step at a less negative potential selectively deposits the more easily reduced aryl group (e.g., NAB), followed by a second step at a more negative potential to graft the biphenyl moiety in exposed regions, enabling spatially or sequentially controlled bifunctional surface architectures without cross-contamination [1].

Synthesis of Ferrocenyl-Biphenyl Hybrid Materials with Tunable Electronic and Steric Properties

For the preparation of ferrocene-containing organometallic materials, catalysts, or redox-active polymers, para-substituted biphenyldiazonium tetrafluoroborates provide a direct C–H arylation route to ferrocenyl-biphenyl conjugates [3]. The biphenyl spacer electronically decouples the ferrocene redox center from the para-substituent (Br, NO₂, CN), allowing independent tuning of electronic and steric properties for applications in non-linear optics, molecular magnets, and homogeneous catalysis [3].

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